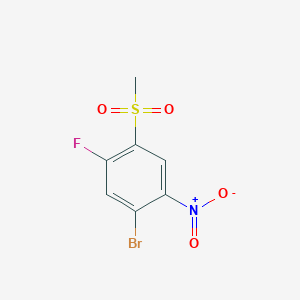

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Description

Molecular Formula: C₇H₅BrFNO₄S Molecular Weight: 298.09 g/mol CAS No.: 1415819-92-9 Purity: ≥95%

This compound is a multifunctional aromatic derivative featuring bromine (Br), fluorine (F), nitro (NO₂), and methanesulfonyl (SO₂CH₃) groups. The unique combination of electron-withdrawing substituents (nitro and sulfonyl) and halogens (Br, F) renders it highly reactive in substitution and coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its methanesulfonyl group distinguishes it from simpler halogenated nitrobenzenes, offering enhanced solubility in polar solvents and distinct electronic effects on the aromatic ring .

Properties

IUPAC Name |

1-bromo-5-fluoro-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO4S/c1-15(13,14)7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGECMANMRHXGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of each substituent group onto the benzene ring. The typical synthetic route includes:

Nitration: Introduction of the nitro group onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: Substitution of a hydrogen atom with a bromine atom using bromine or a brominating agent like N-bromosuccinimide.

Fluorination: Introduction of the fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

Methanesulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

Reduction: Formation of 1-bromo-5-fluoro-4-methanesulfonyl-2-aminobenzene.

Oxidation: Formation of 1-bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzenesulfonic acid.

Scientific Research Applications

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the nitro and methanesulfonyl groups can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Composition and Electronic Effects

The target compound’s reactivity is governed by the interplay of substituents. Key comparisons include:

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

- Formula: C₆H₂BrClFNO₂

- Molecular Weight : 254.44 g/mol

- CAS No.: 1435806-75-9

- Key Differences :

- Replaces methanesulfonyl with chlorine (Cl).

- Lacks the electron-withdrawing sulfonyl group, reducing ring deactivation.

- Lower molecular weight (254.44 vs. 298.09) due to fewer substituents.

- Reactivity : Less polar than the target compound, with chlorine acting as a weaker leaving group compared to bromine or sulfonate .

1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

- Formula: C₇H₅BrFNO₂

- Molecular Weight : 234.02 g/mol

- CAS No.: 64695-96-1

- Key Differences :

- Reactivity : Methyl groups increase steric hindrance, slowing nucleophilic substitution at the bromine position .

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Positional Isomerism and Steric Effects

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

- CAS No.: 1435806-75-9

- Similarity Score : 0.80 (vs. target compound)

- Key Differences :

- Chlorine at position 4 instead of methanesulfonyl.

- Positional arrangement alters steric accessibility for reactions.

1-Bromo-4-fluoro-2-methyl-5-nitrobenzene

Research Findings and Key Observations

Reactivity : The methanesulfonyl group in the target compound enhances leaving-group ability compared to halogens, facilitating nucleophilic aromatic substitution .

Solubility : Polar sulfonyl groups improve solubility in DMSO and DMF, critical for reactions requiring polar aprotic solvents .

Synthetic Utility : The target’s substituent arrangement enables precise regiochemical control in Suzuki-Miyaura couplings, outperforming methyl- or methoxy-substituted analogs .

Biological Activity

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene (CAS No. 1415819-92-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C7H5BrFNO4S

- Molecular Weight : 164.08 g/mol

- Structure : The compound features a nitro group, a methanesulfonyl group, and halogen substituents which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The methanesulfonyl group can act as a reactive electrophile, allowing the compound to form covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity.

- Receptor Modulation : The compound may also influence receptor activity by mimicking natural substrates or ligands, modulating downstream signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation in vitro; mechanism involves apoptosis induction. |

| Antimicrobial | Effective against various bacterial strains; disrupts cellular functions. |

| Enzyme Inhibition | Inhibits key metabolic enzymes involved in disease processes. |

| Anti-inflammatory | Reduces inflammatory markers in cellular models. |

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound on human cancer cell lines. Results demonstrated significant cytotoxic effects at concentrations above 10 µM, with an IC50 value indicating potent activity against breast cancer cells (MCF7). The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In a screening for antimicrobial compounds, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL. The compound's mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate moderate absorption and bioavailability following administration in animal models. Toxicological assessments reveal that at therapeutic doses, the compound exhibits low cytotoxicity with no significant adverse effects observed at concentrations below 100 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.